molecular formula C11H17NO B15125275 (2S)-1-(4-ethoxyphenyl)propan-2-amine

(2S)-1-(4-ethoxyphenyl)propan-2-amine

Cat. No.: B15125275
M. Wt: 179.26 g/mol
InChI Key: CCAMEVFYMFXHEN-VIFPVBQESA-N
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Description

(2S)-1-(4-ethoxyphenyl)propan-2-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of an ethoxy group attached to the phenyl ring and an amine group attached to the propan-2-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(4-ethoxyphenyl)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as 4-ethoxybenzaldehyde.

    Reductive Amination: The key step in the synthesis is the reductive amination of 4-ethoxybenzaldehyde with a suitable amine source, such as (S)-2-aminopropane. This reaction is typically carried out in the presence of a reducing agent, such as sodium cyanoborohydride, under mild conditions.

    Purification: The resulting product is then purified using standard techniques, such as recrystallization or chromatography, to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(4-ethoxyphenyl)propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines, depending on the reducing agent used.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, and amines under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenethylamines with various functional groups.

Scientific Research Applications

(2S)-1-(4-ethoxyphenyl)propan-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Pharmacology: Research on the compound’s pharmacokinetics and pharmacodynamics helps in understanding its effects on biological systems.

    Neurochemistry: The compound is used in studies related to neurotransmitter systems and their modulation.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (2S)-1-(4-ethoxyphenyl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and transporters. The compound may act as an agonist or antagonist at these sites, modulating the activity of neurotransmitters and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(4-methoxyphenyl)propan-2-amine
  • (2S)-1-(4-hydroxyphenyl)propan-2-amine
  • (2S)-1-(4-methylphenyl)propan-2-amine

Uniqueness

(2S)-1-(4-ethoxyphenyl)propan-2-amine is unique due to the presence of the ethoxy group, which can influence its pharmacological properties and reactivity compared to similar compounds with different substituents. The ethoxy group may enhance the compound’s lipophilicity, affecting its absorption, distribution, and interaction with biological targets.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(2S)-1-(4-ethoxyphenyl)propan-2-amine

InChI

InChI=1S/C11H17NO/c1-3-13-11-6-4-10(5-7-11)8-9(2)12/h4-7,9H,3,8,12H2,1-2H3/t9-/m0/s1

InChI Key

CCAMEVFYMFXHEN-VIFPVBQESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@H](C)N

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C)N

Origin of Product

United States

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